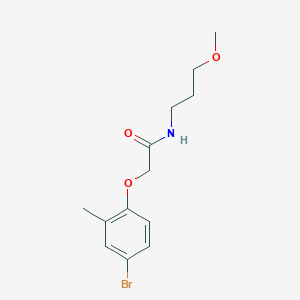

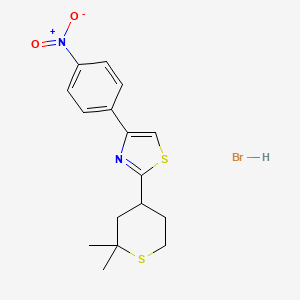

![molecular formula C17H13Cl2N5O2 B5207063 1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5207063.png)

1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole, also known as DDNP, is a synthetic compound that has been widely used in scientific research. DDNP is a diazo compound that is commonly used as a reagent for the detection of nitrite ions in biological and environmental samples.

Mécanisme D'action

1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole reacts with nitrite ions to form a colored diazo compound, which can be detected using UV-Vis spectroscopy. The reaction involves the formation of a diazonium salt intermediate, which then undergoes coupling with the nitro group of 3-nitroaniline to form the final product. The reaction is highly specific for nitrite ions and does not react with other common biological molecules.

Biochemical and Physiological Effects

1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole itself does not have any significant biochemical or physiological effects. However, the detection of nitrite using 1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole-based assays has provided important insights into the role of nitrite in various physiological processes. For example, nitrite has been shown to play a key role in regulating blood pressure and oxygen delivery to tissues. 1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole-based assays have also been used to monitor the effects of nitrite supplementation in various disease models, including cardiovascular disease and sickle cell anemia.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole-based assays have several advantages for lab experiments. First, they are highly specific for nitrite ions and do not react with other common biological molecules. Second, they are relatively easy to perform and do not require specialized equipment. Third, they can be used to measure nitrite levels in a variety of samples, including blood, urine, and saliva. However, there are also some limitations to 1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole-based assays. For example, they can be affected by interfering substances that may be present in biological or environmental samples. In addition, they may not be as sensitive as other nitrite detection methods, such as chemiluminescence-based assays.

Orientations Futures

There are several future directions for 1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole-based research. First, there is a need to develop more sensitive and specific 1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole-based assays for the detection of nitrite in biological and environmental samples. Second, there is a need to further investigate the role of nitrite in various physiological processes, including its effects on cardiovascular function and immune response. Third, there is a need to explore the potential therapeutic applications of nitrite supplementation in various disease models. Finally, there is a need to investigate the potential toxic effects of 1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole and other diazo compounds on human health and the environment.

Méthodes De Synthèse

1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-(2,5-dichlorophenyl)-3,5-dimethylpyrazole with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with 3-nitroaniline to form 1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole. The synthesis of 1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole is relatively straightforward and can be performed using standard laboratory equipment.

Applications De Recherche Scientifique

1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole has been widely used in scientific research due to its ability to detect nitrite ions in biological and environmental samples. Nitrite is an important biomolecule that plays a key role in various physiological processes, including vasodilation, oxygen transport, and immune response. 1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole-based assays have been developed to measure nitrite levels in a variety of samples, including blood, urine, and saliva. 1-(2,5-dichlorophenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole has also been used as a fluorescent probe to detect nitrite in living cells and tissues.

Propriétés

IUPAC Name |

[1-(2,5-dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N5O2/c1-10-17(21-20-13-4-3-5-14(9-13)24(25)26)11(2)23(22-10)16-8-12(18)6-7-15(16)19/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKRSFPNMVVTBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=C(C=CC(=C2)Cl)Cl)C)N=NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2,5-Dichlorophenyl)-3,5-dimethylpyrazol-4-yl]-(3-nitrophenyl)diazene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5206981.png)

![propyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5206999.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5207005.png)

![5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5207018.png)

![ethyl 4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5207029.png)

![2,7-diamino-4-[2-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5207044.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B5207047.png)

![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5207059.png)